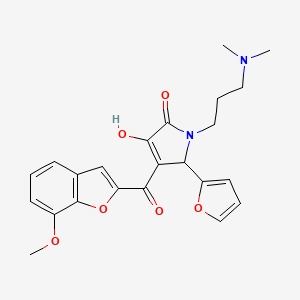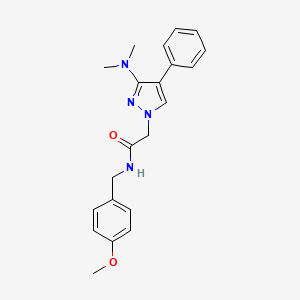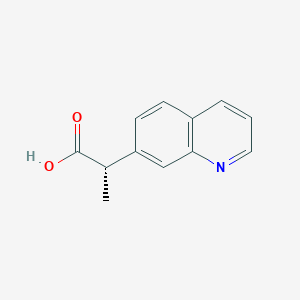
(Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile, also known as DCPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPPA is a synthetic compound that belongs to the class of acrylonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Molecular Packing and Optical Properties
Research has shown the significance of molecular packing and intermolecular interactions in the polymorphs of related acrylonitrile derivatives. These structural variations can critically influence the optical properties, such as emission spectra, highlighting the compound's potential in materials science and organic electronics. For instance, Percino et al. (2014) synthesized a novel compound, which crystallizes in two polymorph forms, each displaying unique optical features. The study emphasizes the role of molecular conformation changes in solid-state properties, potentially applicable in the design of optical materials (Percino et al., 2014).
Organic Solar Cells
In the context of renewable energy, acrylonitrile derivatives have been evaluated as electron acceptors in organic solar cells. Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative and investigated its photovoltaic performance. The study suggests these compounds could be beneficial for enhancing the efficiency of organic solar cells, demonstrating the relevance of (Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile and its analogs in solar energy applications (Kazici et al., 2016).
Photophysical Properties
The study of photophysical properties in acrylonitrile derivatives, including fluorescence and solvatochromic behaviors, is crucial for developing advanced fluorescent materials. Castillo et al. (2021) synthesized and characterized several acrylonitrile derivatives, revealing their potential in creating materials with tailored optical properties for applications in sensing and imaging (Castillo et al., 2021).
Fluorescence Switching
Jia and Wen (2020) designed and synthesized new acrylonitrile derivatives incorporating tetraphenylethylene, showing distinct solvatochromic behavior and aggregation-induced emission (AIE) properties. These compounds exhibited reversible mechanochromism, suggesting their use in stress-sensitive materials and sensors (Jia & Wen, 2020).
Mercury Detection
Acrylonitrile derivatives have also been explored as chemosensors for mercury(II) detection, with significant implications for environmental monitoring. Pan et al. (2015) developed pyridine-based acrylonitrile derivatives capable of detecting Hg2+ ions with high sensitivity, showcasing the compound's utility in creating effective tools for environmental safety and public health (Pan et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-13-4-6-15(16(20)10-13)18-7-5-14(23-18)9-12(11-21)17-3-1-2-8-22-17/h1-10H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJDCWHJXBQFE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(pyridin-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)




![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)


![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)

